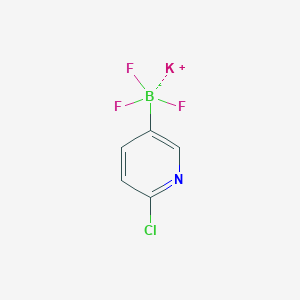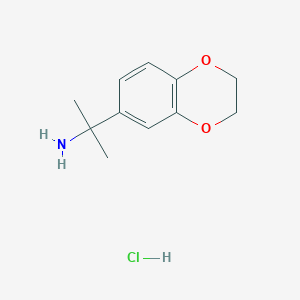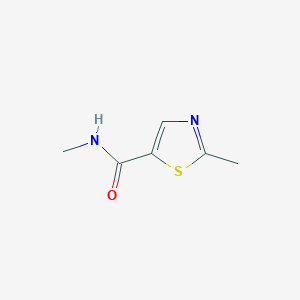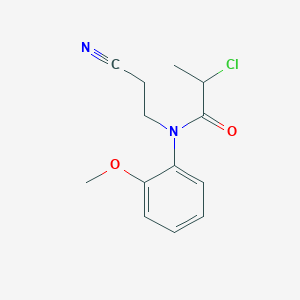
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline
Descripción general
Descripción
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a fluorinated building block .
Synthesis Analysis
The synthesis of a similar compound, 2,6-dichloro-4-trifluoromethylphenyl aniline, involves a halogenating reaction with chlorine on 4-chloro benzotrifluoride to obtain 3,4,5-trichloro benzotrifluoride. This is then subjected to an amination reaction with ammonia . The yield of 2,6-dichloro-4-trifluoromethyl aniline tends to increase and then decrease with the increase of feed of ammonia into the reaction material .Molecular Structure Analysis
The molecular structure of this compound can be inferred from similar compounds. For example, 2,6-Dichloro-4-(trifluoromethyl)aniline has a molecular weight of 195.57 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, after certain groups are deprotected, the free amine can be transformed into other compounds by reducing amination .Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.56 .Aplicaciones Científicas De Investigación
Vibrational Analysis and Material Applications
- Vibrational Analysis and NLO Materials : The vibrational analysis of similar compounds to 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, has been studied using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This analysis includes studying the effects of substituent positions on vibrational spectra and the molecular structure. The study also discusses hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, which are significant for understanding non-linear optical (NLO) materials (Revathi et al., 2017).
Synthesis of Derivatives
- Preparation of Isatin Derivatives : A synthesis study shows the creation of various isatin derivatives, including those with fluoro-, chloro-, bromo-, and trifluoromethyl-groups, from m-substituted aniline, using methods like the Sandmeyer reaction. This indicates potential routes for synthesizing derivatives of this compound (Zhenmin, 2008).
Applications in Organic Synthesis
- Anionic Activation for Synthesis : Research on anionically activated trifluoromethyl-substituted anilines (similar to this compound) details their use in novel one-pot preparation of isoxazoles and 1,3,5-triazines. This study highlights the synthetic applications of activated trifluoromethyl groups in organic chemistry (Strekowski et al., 1995).
Use in Catalysis
- Ruthenium(II)-Catalyzed Imidation : A study found that 2-Fluoro-5-(trifluoromethyl)aniline, a compound closely related to this compound, acts as a monodentate transient directing group in Ruthenium(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes. This suggests potential catalytic applications of similar compounds (Wu et al., 2021).
Fluorescence Quenching Studies
- Fluorescence Quenching Analysis : Research on fluorescence quenching by boronic acid derivatives in the presence of anilines, including studies on derivatives like 4-fluoro-2-methoxyphenyl boronic acid, provides insights into the fluorescence properties of these compounds. This can be relevant to similar compounds like this compound in understanding their fluorescence characteristics (Geethanjali et al., 2015).
Quantum Chemical Calculations
- Spectroscopic and Quantum Chemical Studies : Studies involving quantum chemical calculations and vibrational spectroscopic analysis of similar compounds to this compound have been conducted. These studies focus on properties like hyperpolarizability and HOMO-LUMO gaps, which are essential for understanding the electronic properties of such compounds (Arivazhagan et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that similar compounds are often used in the suzuki–miyaura cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
The mode of action of 4-Chloro-2-fluoro-6-(trifluoromethyl)aniline is likely related to its role in the Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it’s plausible that it may influence pathways related to carbon-carbon bond formation.
Pharmacokinetics
Similar compounds are known to be efficiently metabolized, primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation , which could potentially impact its bioavailability.
Result of Action
Given its potential role in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other reagents in the reaction mixture . Additionally, factors such as temperature, pH, and solvent can also impact its stability and efficacy .
Análisis Bioquímico
Biochemical Properties
4-Chloro-2-fluoro-6-(trifluoromethyl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and biomolecules are primarily through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can alter the expression of genes involved in stress response and metabolic regulation. Additionally, this compound can disrupt normal cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Toxic or adverse effects are often observed at high doses, including cellular toxicity, organ damage, and alterations in physiological functions. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in the catabolism of amino acids, leading to an accumulation of specific metabolites. Additionally, this compound can affect the synthesis and degradation of biomolecules, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported into cells via active transport mechanisms, where it binds to intracellular proteins and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The precise localization of this compound within cells determines its specific biochemical and cellular effects .
Propiedades
IUPAC Name |
4-chloro-2-fluoro-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVWCWKGSLSWAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


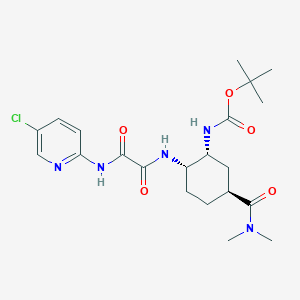


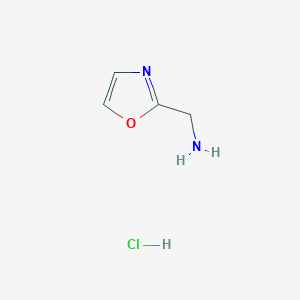
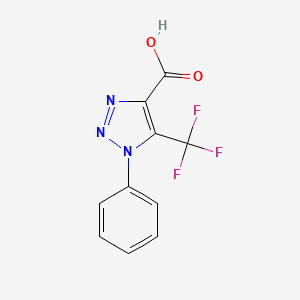


![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)
![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)
